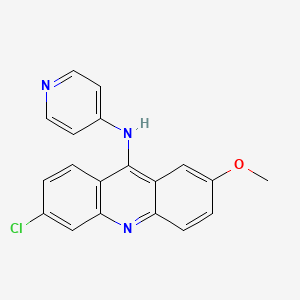
6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets.
Preparation Methods
The synthesis of 6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine typically involves multiple steps. One common method starts with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines . The cyclization of these compounds by polyphosphoric acid (PPA) yields acridone derivatives, which can then be further modified to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine primarily involves DNA intercalation. This process disrupts the normal function of DNA and related enzymes, leading to various biological effects . The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine can be compared with other acridine derivatives, such as:
9-aminoacridine: Known for its antibacterial properties.
Aza-acridine derivatives: These compounds have shown promise in treating cancer and other diseases.
The uniqueness of this compound lies in its specific substituents, which enhance its ability to interact with biological targets and improve its therapeutic potential .
Properties
Molecular Formula |
C19H14ClN3O |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-pyridin-4-ylacridin-9-amine |
InChI |
InChI=1S/C19H14ClN3O/c1-24-14-3-5-17-16(11-14)19(22-13-6-8-21-9-7-13)15-4-2-12(20)10-18(15)23-17/h2-11H,1H3,(H,21,22,23) |
InChI Key |
YAUSMHMYJYRQTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















